REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].C(N(C(C)C)C(C)C)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9][S:20]([CH3:19])(=[O:22])=[O:21])=[N:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1C)N
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Name
|
|
Quantity
|
0.559 mL
|
Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.137 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was subsequently concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |